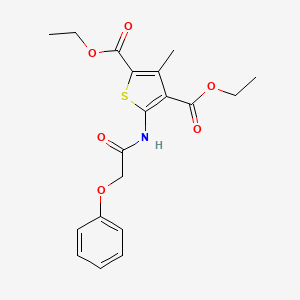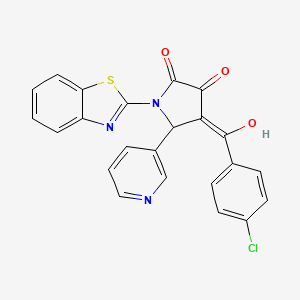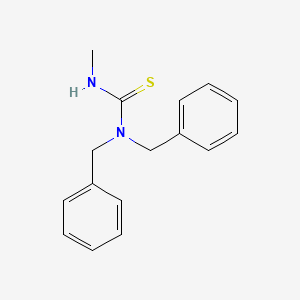![molecular formula C21H17N3O2S B11621693 5-[(1-benzyl-2-methyl-1H-indol-3-yl)methylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11621693.png)
5-[(1-benzyl-2-methyl-1H-indol-3-yl)methylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound belongs to the class of indole derivatives , which are significant heterocyclic systems found in natural products and drugs . Indoles play a crucial role in cell biology and have attracted attention due to their biological activity. Now, let’s explore its preparation methods, chemical reactions, applications, mechanism of action, and comparisons with similar compounds.
Méthodes De Préparation
Synthetic Routes:: The synthesis of this compound involves several steps. One possible route includes the condensation of an indole derivative (such as 1-benzyl-2-methyl-1H-indole) with a thiohydantoin (2-thioxodihydropyrimidine-4,6(1H,5H)-dione) under appropriate conditions. The benzyl group provides the substituent at the 1-position of the indole ring.
Reaction Conditions::Condensation Reaction: The reaction typically occurs in a suitable solvent (e.g., DMF or DMSO) with a base (e.g., potassium carbonate) at elevated temperatures.
Industrial Production: Industrial-scale production may involve modifications to optimize yield and scalability.
Analyse Des Réactions Chimiques
Reactions::
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidation states.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Substitution reactions at the benzyl group or other positions are possible.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Various nucleophiles (e.g., amines, thiols) can replace functional groups.
Major Products:: The major products depend on the specific reaction conditions and substituents. Variations in the benzyl group or other substituents lead to different derivatives.
Applications De Recherche Scientifique
This compound finds applications in:
Chemistry: As a building block for more complex molecules.
Biology: Studying cellular processes and signaling pathways.
Medicine: Investigating potential therapeutic effects (e.g., anticancer properties).
Industry: As a precursor for drug development or materials synthesis.
Mécanisme D'action
The compound’s mechanism of action involves interactions with specific molecular targets (e.g., enzymes, receptors) or modulation of cellular pathways. Further research is needed to elucidate its precise effects.
Comparaison Avec Des Composés Similaires
Propriétés
Formule moléculaire |
C21H17N3O2S |
|---|---|
Poids moléculaire |
375.4 g/mol |
Nom IUPAC |
5-[(1-benzyl-2-methylindol-3-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C21H17N3O2S/c1-13-16(11-17-19(25)22-21(27)23-20(17)26)15-9-5-6-10-18(15)24(13)12-14-7-3-2-4-8-14/h2-11H,12H2,1H3,(H2,22,23,25,26,27) |
Clé InChI |
KEGCBRLFQCHGNL-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2=CC=CC=C2N1CC3=CC=CC=C3)C=C4C(=O)NC(=S)NC4=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-{[3-(morpholin-4-yl)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11621612.png)
![ethyl 4-({N-(4-chlorophenyl)-N-[(4-methoxyphenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B11621615.png)
![(3Z)-1-allyl-3-(6-oxo-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)-1,3-dihydro-2H-indol-2-one](/img/structure/B11621618.png)
![N-benzyl-8-propyl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-amine](/img/structure/B11621623.png)
![(5E)-1-(4-methylphenyl)-5-{[1-(propan-2-yl)-1H-indol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11621625.png)
![4-(2-chlorophenyl)-N-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]-N-(furan-2-ylmethyl)-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B11621627.png)

![3-[4-(2-Methylpropanoyl)piperazin-1-yl]-1-phenyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile](/img/structure/B11621635.png)
![N-[(1,3-dioxoisoindol-2-yl)methyl]-N-(2-methoxyphenyl)hexanamide](/img/structure/B11621640.png)


![2-[N-(4-Chlorophenyl)4-methoxybenzenesulfonamido]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B11621675.png)


